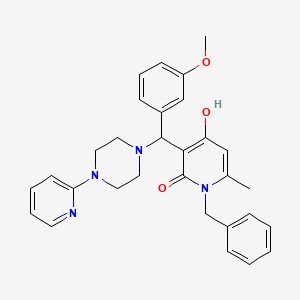
1-benzyl-4-hydroxy-3-((3-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step procedures. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. The reaction conditions may involve the use of various reagents, solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
化学反応の分析
Types of Reactions
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons and can lead to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
科学的研究の応用
1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share structural similarities and are also studied for their biological activities.
Methoxybenzenes: These compounds contain methoxy groups and are used in various chemical and biological applications.
Uniqueness
What sets 1-BENZYL-4-HYDROXY-3-[(3-METHOXYPHENYL)[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL]-6-METHYL-1,2-DIHYDROPYRIDIN-2-ONE apart is its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
特性
分子式 |
C30H32N4O3 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
1-benzyl-4-hydroxy-3-[(3-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
InChI |
InChI=1S/C30H32N4O3/c1-22-19-26(35)28(30(36)34(22)21-23-9-4-3-5-10-23)29(24-11-8-12-25(20-24)37-2)33-17-15-32(16-18-33)27-13-6-7-14-31-27/h3-14,19-20,29,35H,15-18,21H2,1-2H3 |
InChIキー |
IAVGQYDHJTUJEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=N5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


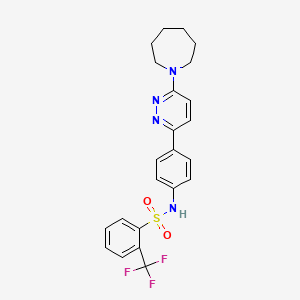
![ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972739.png)
![5-chloro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B14972744.png)
![Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate](/img/structure/B14972757.png)
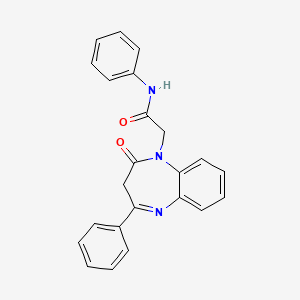
![N-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B14972772.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B14972779.png)
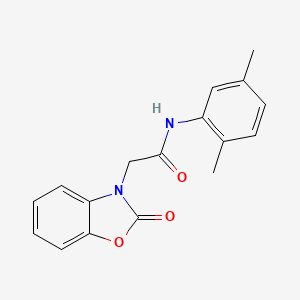
![N-Benzyl-6-[4-(4-butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B14972794.png)
![3-methyl-6-phenyl-N-(3-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972802.png)
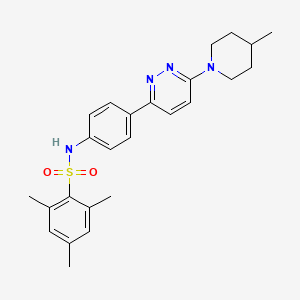

![1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone](/img/structure/B14972809.png)
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14972812.png)
